Cas no 57399-97-0 (Ethyl (4-aminophenyl)carbamate)

Ethyl (4-aminophenyl)carbamate is a carbamate derivative characterized by the presence of an aromatic amine functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its dual reactivity, offering both carbamate and aniline moieties for further functionalization. Its stable crystalline form and well-defined structure make it suitable for applications in intermediate synthesis, particularly in the development of ureas, amides, or heterocyclic compounds. The ethyl ester group enhances solubility in organic solvents, facilitating its use in reaction schemes. Careful handling is advised due to potential sensitivity to hydrolysis under acidic or basic conditions. Its purity and consistent performance are critical for reproducible results in research settings.
Ethyl (4-aminophenyl)carbamate structure
57399-97-0 structure
Product Name:Ethyl (4-aminophenyl)carbamate
CAS No:57399-97-0
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD00134818
CID:1087409
PubChem ID:329775479
Update Time:2025-10-29

Ethyl (4-aminophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (4-aminophenyl)carbamate
    • ethyl (4-aminophenyl)carbamate(SALTDATA: FREE)
    • ethyl N-(4-aminophenyl)carbamate
    • ALBB-024842
    • AS-60407
    • Carbamic acid, (4-aminophenyl)-, ethyl ester
    • SCHEMBL854996
    • DTXSID60508375
    • Z283822580
    • AKOS000153799
    • Ethyl(4-aminophenyl)carbamate
    • 57399-97-0
    • MFCD00134818
    • (4-Amino-phenyl)-carbamic acid ethyl ester
    • CS-0094348
    • D96066
    • DA-18466
    • Ethyl (4-aminophenyl)carbamate, AldrichCPR
    • SABZQUOBNXDLDV-UHFFFAOYSA-N
    • EN300-41671
    • 4-Amino-phenyl-urethane
    • MDL: MFCD00134818
    • Inchi: 1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
    • InChI Key: SABZQUOBNXDLDV-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)N)=O)CC

Computed Properties

  • Exact Mass: 180.09000
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.35000
  • LogP: 2.49140

Ethyl (4-aminophenyl)carbamate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H317
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 43
  • Safety Instruction: 36-37
  • Hazardous Material Identification: Xi

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Ethyl (4-aminophenyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:57399-97-0)Ethyl (4-aminophenyl)carbamate
Order Number:A1166268
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:05
Price ($):550.0
Email:sales@amadischem.com

Ethyl (4-aminophenyl)carbamate Related Literature

Additional information on Ethyl (4-aminophenyl)carbamate

Ethyl (4-Aminophenyl)Carbamate: A Comprehensive Overview

Ethyl (4-aminophenyl)carbamate, also known by its CAS number 57399-97-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug development, agrochemicals, and materials science. The structure of Ethyl (4-aminophenyl)carbamate consists of a carbamate group attached to an ethyl moiety and a 4-aminophenyl ring, which contributes to its unique chemical properties.

Recent studies have highlighted the importance of Ethyl (4-aminophenyl)carbamate in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery efforts.

One of the most promising applications of Ethyl (4-aminophenyl)carbamate is in the field of agrochemistry. Scientists have investigated its potential as a plant growth regulator, demonstrating its ability to enhance crop yields under stress conditions such as drought or salinity. This property has led to increased interest in its use as a sustainable agricultural solution.

In addition to its biological applications, Ethyl (4-aminophenyl)carbamate has also been studied for its role in materials science. Researchers have explored its use as a building block for advanced polymers and coatings, leveraging its unique chemical structure to create materials with enhanced mechanical and thermal properties.

The synthesis of Ethyl (4-aminophenyl)carbamate has been optimized through various methodologies, including nucleophilic substitution and coupling reactions. These advancements have made the compound more accessible for large-scale production, further enhancing its potential for industrial applications.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of Ethyl (4-aminophenyl)carbamate. By employing techniques such as molecular docking and quantum mechanics, researchers have been able to predict its binding affinities with various biological targets, paving the way for more targeted drug design strategies.

Ethical considerations surrounding the use of Ethyl (4-aminophenyl)carbamate have also been a topic of discussion within the scientific community. As with any chemical compound, proper handling and disposal are essential to minimize environmental impact and ensure safety for both humans and ecosystems.

In conclusion, Ethyl (4-aminophenyl)carbamate, with its CAS number 57399-97-0, represents a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, agriculture, and materials science underscores its importance in modern research and development efforts.

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Amadis Chemical Company Limited
(CAS:57399-97-0)Ethyl (4-aminophenyl)carbamate
A1166268
Purity:99%
Quantity:10g
Price ($):550.0
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